2-chloro-5-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
2-chloro-5-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the chloro and iodo substituents. The oxazolo[4,5-b]pyridine moiety is then attached through a series of condensation and cyclization reactions. Common reagents used in these steps include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or derivatives.
Cyclization and Condensation: The oxazolo[4,5-b]pyridine moiety can participate in further cyclization or condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-chloro-5-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the design of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential as a biochemical tool.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-iodo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 2-chloro-5-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety
Properties
CAS No. |
313985-21-6 |
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Molecular Formula |
C19H11ClIN3O2 |
Molecular Weight |
475.7g/mol |
IUPAC Name |
2-chloro-5-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H11ClIN3O2/c20-15-7-6-12(21)10-14(15)18(25)23-13-4-1-3-11(9-13)19-24-17-16(26-19)5-2-8-22-17/h1-10H,(H,23,25) |
InChI Key |
AJSDLLOKNWUESM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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